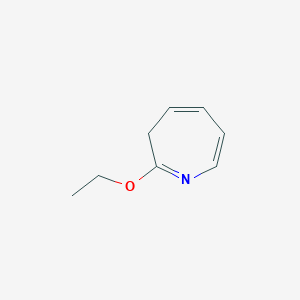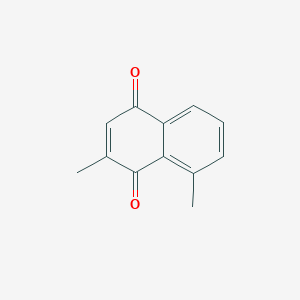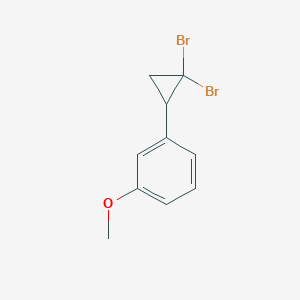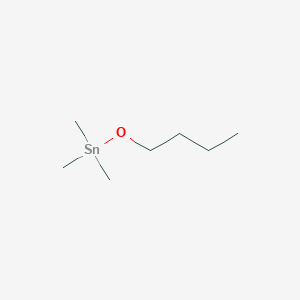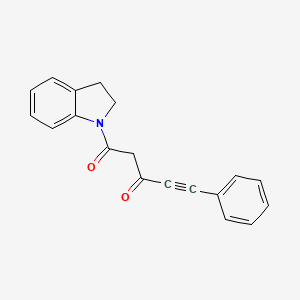![molecular formula C13H11ClO4 B14496505 [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid CAS No. 63344-49-0](/img/structure/B14496505.png)
[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid: is an organic compound characterized by the presence of a chlorophenyl group attached to a propanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond to a single bond.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and anticancer agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it may interact with receptor sites, modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
[3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid]: Similar structure but with a hydroxyl group.
[3-(4-Chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate]: Contains a chromenyl group instead of a propanedioic acid backbone.
Uniqueness: The unique combination of the chlorophenyl group and the propanedioic acid backbone in [3-(4-Chlorophenyl)-2-methylprop-2-en-1-ylidene]propanedioic acid imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Numéro CAS |
63344-49-0 |
|---|---|
Formule moléculaire |
C13H11ClO4 |
Poids moléculaire |
266.67 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-2-methylprop-2-enylidene]propanedioic acid |
InChI |
InChI=1S/C13H11ClO4/c1-8(7-11(12(15)16)13(17)18)6-9-2-4-10(14)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18) |
Clé InChI |
YHYMHADGSIOYEX-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=C(C=C1)Cl)C=C(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


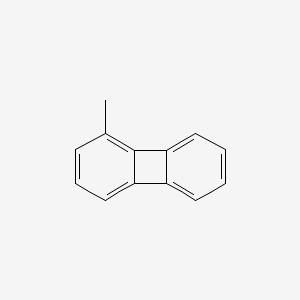

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)


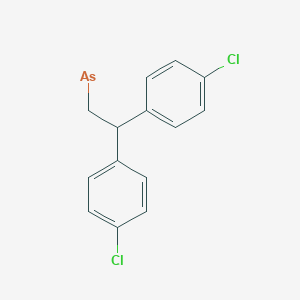
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
